Lower Lipophilicity Compared to the 2-Methyl-Pyridazinone Analog Improves Aqueous Solubility Predictions
The target compound exhibits a computed XLogP3 of 0.1, reflecting its balanced polarity. In contrast, the structurally closest analog with a 2-methyl-2,3-dihydropyridazin-3-one substituent (CAS 2097922-54-6) has a predicted logP approximately 0.5–0.8 units higher due to the additional methyl group and reduced hydrogen bond donor count. This difference translates into a theoretical 3‑ to 6‑fold improvement in aqueous solubility for the target compound, which is critical for achieving higher assay concentrations without organic co‑solvent artifacts [1][2].
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | 2-Methyl-6-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one (estimated XLogP3 ≈ 0.6–0.9) |
| Quantified Difference | Δ logP ≈ 0.5–0.8 units |
| Conditions | Computed by XLogP3 algorithm; PubChem release 2021.05.07 |
Why This Matters
Lower logP correlates with higher aqueous solubility, enabling a wider range of permissible DMSO concentrations in biochemical assays and reducing non-specific binding to plasticware.
- [1] PubChem Compound Summary for CID 126853716. National Center for Biotechnology Information (2025). View Source
- [2] 2-Methyl-6-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one, CAS 2097922-54-6. Computed properties based on molecular formula C13H15N5O3S (MW 321.36). View Source
